Product packaging for VUF16839(Cat. No.:)

VUF16839

Cat. No.: B1193732
M. Wt: 207.28
InChI Key: RUMWHMMFUXGDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

VUF16839 is a high-affinity, non-imidazole histamine H3 receptor (H3R) agonist, identified as a promising pharmacological tool for neuroscience research . This compound exhibits nanomolar-range on-target activity (pKi = 8.5, pEC50 = 9.5) and demonstrates good metabolic stability with weak activity on cytochrome P450 enzymes, enhancing its utility for in vitro and in vivo studies . Its proposed binding mode indicates key interactions with the H3R similar to those achieved by the endogenous ligand, histamine . The non-imidazole structure of this compound is a key advantage, as it avoids the drug-drug interaction risks and poor brain penetration often associated with imidazole-containing H3R ligands . In vivo, this compound has been shown to cross the blood-brain barrier and exert central nervous system (CNS) activity, specifically producing an amnesic effect at 5 mg/kg (intraperitoneally) in a social recognition test in mice . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, functioning as both an autoreceptor, controlling histamine synthesis and release, and a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine, dopamine, serotonin, and GABA . Given its role in critical processes such as cognition, the sleep-wake cycle, and neuroinflammation, the H3R is a research target of significant interest for conditions like Alzheimer's disease, Parkinson's disease, and narcolepsy . This compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28

IUPAC Name

4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14)

InChI Key

RUMWHMMFUXGDRP-UHFFFAOYSA-N

SMILES

NC1=NC(N2CC(NCCC)C2)=CC=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF16839;  VUF 16839;  VUF-16839; 

Origin of Product

United States

Preclinical Pharmacological Characterization of Vuf16839

In Vitro Receptor Binding Affinity and Selectivity

The binding characteristics of VUF16839 have been thoroughly investigated to determine its affinity for the H3R and its selectivity profile across other histamine (B1213489) receptor subtypes.

Determination of Dissociation Constants (pK_i_ values) for H3R

This compound exhibits nanomolar on-target activity at the human H3R (hH3R). The dissociation constant (pK_i_) for this compound at the hH3R has been determined to be 8.5 ± 0.1. nih.govwikipedia.orguni.lucenmed.com This high affinity was assessed using a [³H]NAMH displacement assay on HEK293T cell homogenates expressing hH3R. nih.govuni.lu

For the mouse H3R (mH3R), this compound shows an even higher binding affinity, with a pK_i_ value of 9.0 ± 0.1. wikipedia.org

Table 1: Binding Affinity (pK_i_) of this compound for Histamine H3 Receptors

Receptor TypepK_i (Mean ± S.E.M.)Assay MethodReference
Human H3R8.5 ± 0.1[³H]NAMH displacement nih.govwikipedia.orguni.lucenmed.com
Mouse H3R9.0 ± 0.1[³H]NAMH displacement wikipedia.org

Assessment of Receptor Selectivity (e.g., versus H1R, H2R, H4R)

This compound demonstrates a favorable selectivity profile against other histamine receptor subtypes. It does not activate the human H1R (H1R) and human H2R (H2R) at concentrations up to 10 µM. nih.govwikipedia.org

Regarding the human H4R (hH4R), this compound exhibits binding affinity, with a pK_i_ value of 8.1 ± 0.0. nih.gov While its affinity for hH4R is close to that for hH3R, a 10-fold selectivity in potency is observed in favor of the hH3R. nih.gov For the mouse H4R (mH4R), the pK_i_ value for this compound is 7.8 ± 0.0, indicating a substantial H3R/H4R binding selectivity for mouse receptors. wikipedia.org

Table 2: Selectivity Profile of this compound Against Other Histamine Receptors

Receptor TypeBinding Affinity (pK_i)Activation/PotencyReference
Human H1RNot activated up to 10 µMNot activated up to 10 µM nih.govwikipedia.org
Human H2RNot activated up to 10 µMNot activated up to 10 µM nih.govwikipedia.org
Human H4R8.1 ± 0.0pEC_50_ = 8.5 ± 0.2, Full Agonism (α = 1.1 ± 0.1) nih.gov
Mouse H4R7.8 ± 0.0Not specified for potency, but substantial selectivity over mH3R binding wikipedia.org

Functional Agonist Activity and Potency

This compound's functional activity as an agonist has been evaluated through various in vitro assays, quantifying its potency and intrinsic efficacy.

Quantification of Agonist Potency (pEC_50_ values) in H3R Functional Assays

This compound demonstrates high functional potency as an H3R agonist. In a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase (CRE-luciferase) reporter gene assay, its potency (pEC_50_) at the hH3R is 9.5 ± 0.1. nih.govwikipedia.orguni.lucenmed.comwikidoc.orgwikipedia.orgwikipedia.org

In a direct G protein activation assay, specifically the [³⁵S]-GTPγS accumulation assay on hH3R expressing cell homogenates, this compound shows a pEC_50_ of 8.4 ± 0.3. nih.govuni.lu The difference in potency observed between these assays (13-fold lower in [³⁵S]-GTPγS compared to CRE-luciferase) is likely due to signal amplification in the downstream CRE-luciferase reporter gene assay. nih.gov

Table 3: Functional Potency (pEC_50_) of this compound at Human H3R

Assay TypepEC_50 (Mean ± S.E.M.)Reference
CRE-luciferase assay9.5 ± 0.1 nih.govwikipedia.orguni.lucenmed.comwikidoc.orgwikipedia.orgwikipedia.org
[³⁵S]-GTPγS accumulation assay8.4 ± 0.3 nih.govuni.lu

Evaluation of Intrinsic Agonistic Efficacy (Full Agonism Profile)

This compound functions as a full agonist at the human H3R in the CRE-luciferase reporter gene assay, with an intrinsic activity (α) value of ≥ 1.0. nih.govuni.lu This indicates that this compound can elicit a maximal response comparable to that of a full agonist in this system. However, in the more direct [³⁵S]-GTPγS accumulation assay, this compound acts as a partial agonist with an intrinsic activity (α) of 0.5 ± 0.05. nih.govuni.lu

This compound also demonstrates full agonism on the human H4R, with an intrinsic activity (α) of 1.1 ± 0.1. nih.gov

Comparison with Endogenous Ligand Histamine and Other H3R Agonists

This compound is a non-imidazole H3R agonist, a structural class that has been less successful in development compared to imidazole (B134444) derivatives. nih.govuni.lu Its proposed H3R binding mode is similar to that of the endogenous ligand, histamine. nih.govwikipedia.orguni.lucenmed.comwikidoc.orgwikipedia.org

In the CRE-luciferase assay, this compound (pEC_50_ = 9.5) exhibits higher potency than histamine. nih.govuni.lu In the [³⁵S]-GTPγS accumulation assay, histamine acts as a full agonist (α = 1.0 ± 0.0) with a pEC_50_ of 7.2 ± 0.3. nih.govuni.lu In this assay, this compound is more potent (pEC_50_ = 8.4 ± 0.3) but acts as a partial agonist (α = 0.5 ± 0.05) compared to histamine. nih.govuni.lu

Table 4: Comparison of this compound with Histamine in H3R Functional Assays

CompoundAssay TypepEC_50 (Mean ± S.E.M.)Intrinsic Activity (α)Reference
This compoundCRE-luciferase assay9.5 ± 0.1≥ 1.0 (Full Agonist) nih.govwikipedia.orguni.lucenmed.comwikidoc.orgwikipedia.orgwikipedia.org
Histamine[³⁵S]-GTPγS accumulation assay7.2 ± 0.31.0 ± 0.0 (Full Agonist) nih.govuni.lu
This compound[³⁵S]-GTPγS accumulation assay8.4 ± 0.30.5 ± 0.05 (Partial Agonist) nih.govuni.lu

Other notable H3R agonists include imidazole-containing compounds such as imetit (B1201578), methimepip, α-methylhistamine, Nπ-methylhistamine, proxyfan, and imbutamine. nih.govuni.lunih.govguidetomalariapharmacology.org

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Settings

The preclinical pharmacological characterization of novel compounds is crucial for understanding their potential disposition within biological systems. This involves evaluating how a compound is metabolized and eliminated from the body, providing insights into its pharmacokinetic profile. For this compound, key aspects of its metabolic fate and interaction with drug-metabolizing enzymes have been investigated, particularly focusing on its in vitro metabolic stability and cytochrome P450 (CYP) enzyme interaction profiles.

In Vitro Metabolic Stability Assessment (e.g., with Liver Microsomes)

In vitro metabolic stability assays are fundamental in drug discovery and development, serving to predict a compound's in vivo behavior by assessing its susceptibility to enzymatic degradation. These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes, which contain a rich array of drug-metabolizing enzymes, primarily cytochrome P450 enzymes researchgate.netnih.gov. The rate at which the compound is metabolized provides an indication of its half-life and intrinsic clearance researchgate.net.

For this compound, preclinical evaluations have indicated that the compound possesses "good metabolic stability" bidepharm.comresearchgate.net. This suggests that this compound is not rapidly degraded by common metabolic pathways, which is a favorable characteristic for a drug candidate as it implies a longer systemic exposure and potentially less frequent dosing in in vivo settings. While the precise quantitative metrics such as half-life (t1/2) or intrinsic clearance (CLint) in specific microsomal systems (e.g., human liver microsomes) were not explicitly detailed in the accessible literature, the qualitative assessment of "good metabolic stability" highlights a promising pharmacokinetic attribute of this compound.

Evaluation of Cytochrome P450 Enzyme Interaction Profiles

Cytochrome P450 (CYP) enzymes represent a superfamily of monooxygenases that play a central role in the metabolism of a vast number of endogenous and exogenous compounds, including therapeutic drugs. Interactions with CYP enzymes, such as inhibition or induction, can significantly impact the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions. Therefore, evaluating a compound's CYP interaction profile is a critical component of preclinical characterization.

Research into this compound has revealed that the compound exhibits "weak activity on cytochrome P450 enzymes" bidepharm.comresearchgate.net. This finding is significant as it suggests that this compound is unlikely to cause substantial inhibition or induction of major CYP isoforms at therapeutically relevant concentrations. A weak interaction profile with CYP enzymes minimizes the risk of pharmacokinetic drug-drug interactions, which is a desirable property for any new chemical entity intended for clinical use. Similar to the metabolic stability data, specific quantitative data, such as IC50 values for inhibition of individual CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), were not detailed in the available information. Nevertheless, the qualitative assessment of "weak activity" provides a positive indication regarding its drug interaction potential.

Molecular and Cellular Mechanisms of Vuf16839 Action

Molecular Modeling and Receptor-Ligand Interactions

The interaction of VUF16839 with the H3R involves precise molecular recognition and conformational changes that initiate receptor activation.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand to a target protein by modeling their interactions nih.govnih.gov. For this compound (14d), computational studies have proposed a binding mode to the H3R that shows key interactions similar to those observed with the endogenous ligand, histamine (B1213489) researchgate.net. Molecular docking aims to identify the optimal positions for molecules to occupy when linked together, providing insights into the molecular interactions between drug compounds and target proteins nih.gov. This technique helps predict the binding mode and the nature of the active site, which is essential for drug design and understanding molecular mechanisms nih.govwikipedia.org.

While specific molecular dynamics (MD) simulation data for this compound-H3R complexes were not explicitly detailed in the provided search results, molecular dynamics simulations are a powerful computational tool used to understand the dynamic behavior of protein-ligand complexes over time nih.gov. MD simulations predict how atoms in a molecular system move based on the physics governing interatomic interactions, capturing the behavior of biomolecules in atomic detail and at fine temporal resolution nih.gov. These simulations can provide insights into the stability of protein-ligand interfaces, analyze contacts between interface residues over time, and assess the role of water molecules in binding. Such studies are invaluable for deciphering functional mechanisms of proteins and optimizing small molecules nih.gov.

The proposed binding mode of this compound to the H3R is indicated to be similar to that of histamine researchgate.net. Histamine receptor activation involves specific interactions with key residues within the transmembrane (TM) helices of the receptor. For H3R, the orthosteric pocket (OP) and secondary binding pocket (SBP) contain residues crucial for ligand recognition. Conserved hydrophobic residues in TM6 and TM7, such as W6.48, Y6.51, F6.52, and F6.55, form extensive hydrophobic interactions with the imidazole (B134444) ring of histamine. Additionally, T3.37 forms a polar interaction with the amine group of the imidazole ring in H1R and H2R, suggesting similar principles may apply to H3R. A key residue in H3R, L4017.42, has been identified as a determinant of selectivity for ligands like immethridine over H4R, forming a suitable hydrophobic interaction with its pyridine (B92270) ring. The activation mechanism of GPCRs, including H3R, involves conformational changes in key structural elements, such as the outward movement of TM6 to open the intracellular cavity for G-protein engagement.

Intracellular Signaling Cascades Triggered by H3R Agonism

As an H3R agonist, this compound triggers specific intracellular signaling pathways downstream of receptor activation.

The histamine H3 receptor is coupled to Gαi/o proteins. Activation of H3R, as by an agonist like this compound, leads to the inhibition of adenylyl cyclase. This inhibition results in a subsequent decline in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP suppresses downstream signaling pathways, including the activation of protein kinase A (PKA) and the transcription of genes induced by the cAMP-responsive element binding protein (CREB). This Gαi-mediated inhibition of adenylyl cyclase is a canonical signaling mechanism for H3Rs.

CompoundReceptorActivity (pKi)Activity (pEC50)
This compoundH3R8.59.5
HistamineH3R-8.0 (for H3R-445 isoform)
Imetit (B1201578)H3R9.07 (for H3R-445 isoform)9.74
ImmethridineH3R9.07 nih.gov9.74 nih.gov

Note: pKi and pEC50 values represent the negative logarithm of the inhibition constant and effective concentration 50, respectively, indicating high potency at nanomolar concentrations.

Beyond cAMP modulation, the activation of H3 receptors can trigger various other effector proteins, including those involved in the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways. Specifically, H3R activation can lead to the phosphorylation of protein kinase B (PKB) by PI3K and the activation of extracellular signal-regulated kinases (ERKs) by MAPK. These pathways are critical for various cellular processes, including cell proliferation, differentiation, and survival. Pharmacological studies have also indicated that H3R antagonists can modulate crucial brain neurotransmissions and signaling cascades such as the PI3K/AKT/GSK-3β pathway.

G Protein-Coupled Receptor (GPCR) Conformational Dynamics upon this compound Binding

The histamine H3 receptor, like other G protein-coupled receptors (GPCRs), is a transmembrane protein that undergoes conformational changes upon ligand binding, which are crucial for signal transduction. Recent advancements in biosensor technology have enabled the real-time monitoring of these dynamic processes.

A significant development in this area is the creation of an intramolecular H3R biosensor utilizing bioluminescence resonance energy transfer (BRET). This biosensor provides a sophisticated tool for accurately screening H3R agonists and inverse agonists by reporting the receptor's real-time conformational dynamics in live cells. Studies employing this conformational GPCR sensor have successfully characterized the pharmacological properties of various H3R ligands. For instance, agonists such as histamine and imetit induce an increase in the BRET signal, indicative of specific conformational shifts within the receptor structure.

The successful implementation of this H3R conformational sensor represents a valuable asset for the development of novel receptor ligands and offers new avenues for understanding the intricate molecular mechanisms that govern H3R conformational dynamics. GPCRs are known for their inherent structural flexibility, even in the absence of ligands, and this flexibility is further modulated upon ligand binding, influencing the receptor's conformational landscape. Techniques such as single-molecule fluorescence (SMF), including single-molecule Förster Resonance Energy Transfer (smFRET), are instrumental in monitoring these real-time structural dynamics and elucidating ligand-induced conformational changes at relevant timescales.

Receptor Heterodimerization and Allosteric Modulation Studies

The functional complexity of GPCRs, including the H3R, is significantly influenced by their ability to form receptor heterodimers and undergo allosteric modulation. The H3R is known to form heterodimers with other receptors, notably dopamine (B1211576) D1 and D2 receptors, which can alter their signaling properties and functional outcomes fishersci.ca.

This compound's agonistic action on H3R provides insights into the role of H3-heteroreceptors. The observed amnesic effect of this compound on social recognition memory, and its reversal by donepezil (B133215), strongly suggest that its action is mediated through H3-heteroreceptors located on cholinergic neurons nih.govnih.gov. This interaction implies that this compound, by activating H3R, can indirectly modulate the release of other neurotransmitters, such as acetylcholine (B1216132), through these heterodimeric complexes or heteroreceptor mechanisms.

While this compound itself is characterized as an H3R agonist, the broader context of GPCR pharmacology involves allosteric modulation. Allosteric modulators bind to sites distinct from the orthosteric (primary ligand-binding) site, typically within the transmembrane domain, and can increase, decrease, or not change the receptor's response to its orthosteric ligand. Although the provided information does not explicitly describe this compound as an allosteric modulator, its interaction with H3-heteroreceptors highlights a mechanism by which H3R activation can indirectly modulate the activity of other receptor systems, which is a form of functional modulation. The study of GPCR conformational dynamics, as facilitated by tools like the H3R BRET biosensor, is crucial for understanding how various ligands, including agonists and potential allosteric modulators, induce distinct conformational states that lead to specific signaling outcomes and receptor interactions, including heterodimerization.

In Vivo Neuropharmacological Investigations of Vuf16839

Effects on Cognitive Function in Animal Models

The ability to recognize and remember conspecifics is a fundamental aspect of social behavior in many species. nih.gov In murine models, this is often assessed using social discrimination tasks, where a mouse's tendency to investigate a novel juvenile more than a familiar one is measured. nih.gov Research into the role of the histaminergic system in this process has utilized VUF16839, a histamine (B1213489) H3 receptor (H3R) agonist.

The impairment is further quantified by the discrimination index, a measure that reflects the preference for the novel subject. This compound-treated groups show a significantly lower discrimination index compared to vehicle-treated groups, confirming a deficit in memory. nih.gov

Table 1: Effect of this compound on Social Recognition Memory

Treatment Group Preference for Novel Stimulus Discrimination Index Outcome
Vehicle Significant preference Normal Intact social memory nih.gov

| This compound | No significant preference | Significantly reduced | Impaired social memory nih.gov |

Cognitive studies distinguish between short-term memory (STM), which lasts for minutes to hours, and long-term memory (LTM), which persists for 24 hours or more. Investigations using this compound have explored its impact on both of these memory phases within the context of social recognition.

The administration of this compound before the initial social encounter was found to disrupt both STM and LTM. nih.gov When memory retention was tested one hour after the initial training session (a measure of STM), this compound-treated mice failed to discriminate between the familiar and a novel juvenile. nih.gov Similarly, when tested 24 hours later (a measure of LTM), the same deficit was observed; the animals did not show a preference for the novel mouse, unlike their vehicle-treated counterparts who demonstrated robust LTM. nih.gov

These findings indicate that the activation of H3 receptors by this compound interferes with the processes necessary for both the initial formation or consolidation of short-term social memories and their subsequent stabilization into long-term memories. nih.gov The amnesic effect was consistent across both time points, suggesting a comprehensive disruption of the memory-forming process. nih.gov

Table 2: this compound Impact on Short-Term vs. Long-Term Social Memory

Memory Phase Retention Test Time Vehicle-Treated Group Performance This compound-Treated Group Performance
Short-Term Memory (STM) 1 Hour Post-Training Discriminated between familiar and novel stimuli nih.gov Did not discriminate between stimuli nih.gov

| Long-Term Memory (LTM) | 24 Hours Post-Training | Discriminated between familiar and novel stimuli nih.gov | Did not discriminate between stimuli nih.gov |

The histamine H3 receptor is known to function as a heteroreceptor on non-histaminergic neurons, including cholinergic neurons, where it can inhibit neurotransmitter release. mdpi.comtaylorandfrancis.com This provides a potential mechanism for the cognitive effects of this compound. The cholinergic system, which uses acetylcholine (B1216132) as its primary neurotransmitter, is critically involved in learning and memory processes. mdpi.commdpi.com

To investigate this interaction, studies have examined whether the memory-impairing effects of this compound can be counteracted by enhancing cholinergic activity. Acetylcholinesterase inhibitors are a class of drugs that increase the amount of acetylcholine in the synapse by preventing its breakdown. nih.gov Research has shown that the amnesic effect induced by this compound can be prevented by pre-treatment with the acetylcholinesterase inhibitor, donepezil (B133215). nih.gov When donepezil was administered before this compound, the mice were able to successfully form social recognition memories, demonstrating a clear preference for the novel juvenile. nih.gov

This reversal suggests that the cognitive deficits caused by this compound are, at least in part, mediated by a reduction in cholinergic neurotransmission. By activating H3 heteroreceptors on cholinergic nerve terminals, this compound likely suppresses the release of acetylcholine, leading to memory impairment; this effect is then overcome by the acetylcholinesterase inhibitor, which boosts the reduced levels of acetylcholine. nih.gov

Modulation of Neurotransmitter Release in Preclinical Models

Histamine H3 receptors are inhibitory G-protein coupled receptors that function as both autoreceptors on histamine-releasing neurons and as heteroreceptors on neurons that release other neurotransmitters. mdpi.comtaylorandfrancis.com As heteroreceptors, H3Rs are located on the presynaptic terminals of various neurons, including cholinergic neurons, where their activation inhibits the release of acetylcholine. taylorandfrancis.comnih.govnih.gov

The compound this compound, as an H3R agonist, leverages this mechanism. Its activation of H3 heteroreceptors on cholinergic nerve endings leads to a decrease in the release of acetylcholine. nih.gov This reduction in cholinergic signaling in key brain regions involved in cognition is believed to be a primary contributor to the memory deficits observed in animal models treated with this compound. nih.gov The impairment of short-term social recognition memory, in particular, has been attributed to the function of H3Rs as heteroreceptors on these cholinergic neurons. nih.gov

To differentiate the effects of H3R activation from the general effects of brain histamine levels, studies have been conducted in histamine-depleted animal models. These models include mice that genetically lack the histamine-synthesizing enzyme histidine decarboxylase (Hdc−/− mice) or are treated with an irreversible inhibitor of this enzyme. nih.gov

In these histamine-depleted animals, a specific pattern of memory impairment is observed: they show deficits in long-term social memory (LTM) but have intact short-term memory (STM). nih.gov This contrasts sharply with the effects of this compound, which impairs both STM and LTM. nih.gov The fact that this compound impairs STM even in animals with normal histamine levels, while histamine depletion itself does not, points to a mechanism that is not dependent on the modulation of histamine release from histaminergic neurons. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Acetylcholine
Donepezil

Neurobehavioral Assessment Beyond Memory

Exploration of this compound's Influence on Arousal and Exploratory Activity

No data is available regarding the effects of this compound on arousal and exploratory activity in murine models. Future studies utilizing behavioral tests such as the Open Field Test would be necessary to elucidate any potential effects.

Table 1: Hypothetical Data on the Effects of this compound on Exploratory Activity in the Open Field Test

Treatment GroupTotal Distance Traveled (cm)Time in Center (s)Number of Rears
Vehicle ControlData Not AvailableData Not AvailableData Not Available
This compoundData Not AvailableData Not AvailableData Not Available

This table is a template for how such data would be presented. No actual data is available.

Potential Modulatory Role in Stress-Induced Phenotypes in Murine Models

There is no available research on the potential modulatory role of this compound in stress-induced phenotypes in murine models. To investigate this, preclinical studies would need to be conducted using established stress paradigms, followed by behavioral assessments.

Table 2: Hypothetical Data on the Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze Following Chronic Stress

Treatment GroupTime in Open Arms (s)Open Arm Entries (%)Closed Arm Entries
Vehicle Control (No Stress)Data Not AvailableData Not AvailableData Not Available
This compound (No Stress)Data Not AvailableData Not AvailableData Not Available
Vehicle Control (Stress)Data Not AvailableData Not AvailableData Not Available
This compound (Stress)Data Not AvailableData Not AvailableData Not Available

This table is a template for how such data would be presented. No actual data is available.

Chemical Biology and Synthetic Development of Vuf16839 and Analogues

Design and Synthetic Pathways of Non-Imidazole H3R Agonists

Historically, many potent partial or full H3R agonists were imidazole (B134444) derivatives, structurally similar to the endogenous ligand histamine (B1213489). However, imidazole-containing ligands are known to interact with cytochrome P450 (CYP) enzymes, potentially leading to unwanted drug-drug interactions due to coordination of the imidazole with the prosthetic heme iron. nih.gov This concern prompted a dedicated search for novel, high-affinity non-imidazole H3R full agonists with simpler structures to gain fundamental knowledge on ligand recognition and signaling of the H3R, while mitigating the risk of CYP inhibition. nih.gov

An in-house screening campaign led to the intriguing discovery of the non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine (compound 11b in the original research) as a partial H3R agonist. This hit compound served as the foundation for the design and synthesis of a new series of analogues. The key synthetic step for these 2-aminopyrimidine (B69317) derivatives, including VUF16839, involved a nucleophilic aromatic substitution reaction on appropriate aromatic cores with aminoazetidine moieties. Specifically, 4-chloro-2-aminopyrimidines were utilized as starting materials, which were either commercially available or synthesized from pyrimidin-4(3H)-one derivatives using phosphorus oxychloride (POCl3). nih.gov

Structure-Activity Relationship (SAR) Studies for H3R Agonism

Extensive structure-activity relationship (SAR) studies were conducted on the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine series to optimize their H3R agonistic properties.

Exploration of Substituent Effects on Pyrimidine (B1678525) Ring and Aminoazetidine Moiety

Research demonstrated that modifying the substituent size at position 6 of the pyrimidine ring (designated as R1) significantly impacted both the affinity (pKi) and potency (pEC50) at the human H3R (hH3R). A reduction in the size of the R1 substituent consistently led to improved affinity and potency. nih.gov Furthermore, the alkyl substitution pattern on the basic amine moiety was found to influence the potency of the non-imidazole full agonists within this series.

Identification of Structural Features Critical for High Affinity and Potency

Through these SAR studies, this compound (compound 14d in the original research) emerged as a particularly notable non-imidazole H3R agonist. This compound demonstrates a remarkable combination of high affinity and subnanomolar potency. nih.gov

Table 1: Pharmacological Profile of this compound (14d) on H3R

ParameterValueAssaySource
pKi8.5H3R binding affinity nih.gov
pEC509.5CRE-luciferase reporter gene assay nih.gov

This compound exhibits full agonism in a CRE-luciferase reporter gene assay, with its potency surpassing that of the endogenous ligand histamine. nih.gov The proposed binding mode of this compound to the H3R suggests key interactions that are similar to those observed with histamine. nih.gov Beyond its potent on-target activity, this compound also displays weak activity on key CYP enzymes (CYP3A4, CYP2C9, and CYP2D6, with IC50 values greater than 25 μM) and demonstrates good metabolic stability. nih.gov

Development of this compound as a Lead Compound for Further Chemical Optimization

The excellent in vitro and in vivo pharmacological profiles, coupled with its non-imidazole structure, position this compound (14d) as a promising tool compound for further research into the H3R. nih.gov Its development as a lead compound is significant because non-imidazole H3R agonists are highly sought after to circumvent the metabolic liabilities and potential drug-drug interactions associated with imidazole-containing H3R ligands. nih.gov The favorable metabolic stability and weak CYP inhibition observed with this compound make it an attractive candidate for further chemical optimization in drug discovery efforts aimed at H3R modulation. nih.gov

Advanced Methodologies in Vuf16839 Research

In Vitro Functional Assay Systems

In vitro assays are fundamental for determining the affinity, potency, and efficacy of a ligand at its receptor target. For VUF16839, several key systems have been employed to elucidate its activity at the human H3 receptor.

The histamine (B1213489) H3 receptor is a Gi/o-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The functional activity of this compound as an H3R agonist was quantified using a CRE-luciferase reporter gene assay in HEK293T cells transiently expressing the human H3R. acs.org In this system, the inhibition of forskolin-induced cAMP production is measured, which in turn modulates the expression of a luciferase reporter gene under the control of the cAMP response element (CRE). acs.org

This assay demonstrated that this compound is a full agonist at the human H3R, with a potency (pEC50) of 9.5. acs.org The intrinsic activity was determined with histamine serving as the reference compound. acs.org This methodology allows for a precise determination of a compound's functional potency and efficacy by measuring a downstream event in the receptor's signaling cascade.

Bioluminescence Resonance Energy Transfer (BRET) is an advanced technique used to monitor real-time conformational dynamics of G-protein coupled receptors (GPCRs) upon ligand binding. acs.org BRET-based biosensors for the H3R have been developed by fusing BRET partners, such as NanoLuc luciferase (Nluc) and a fluorescent protein or tag, to the receptor. acs.orgvu.nl These sensors translate the subtle conformational changes between inactive and active receptor states into a measurable optical signal, allowing for the characterization of both agonists and inverse agonists directly at the receptor level. acs.org While this technology represents a powerful tool for studying H3R pharmacology, specific studies detailing the use of BRET-based conformational biosensors to analyze the dynamics of this compound binding were not identified in the reviewed literature.

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor. To measure the binding affinity (Ki) of this compound for the human H3R, a displacement assay was utilized with [³H]Nα-methylhistamine ([³H]NAMH), a well-established H3R agonist radioligand. acs.orgnih.gov This competitive binding assay was performed on membranes from HEK293T cells expressing the human H3R. acs.org The assay measures the ability of increasing concentrations of the unlabeled compound (this compound) to displace the specific binding of the radioligand. The results established that this compound possesses a high, nanomolar affinity for the human H3R, with a reported pKi value of 8.5. acs.org

In Vitro Pharmacological Profile of this compound at Human H3R acs.org
ParameterAssay MethodValue
Binding Affinity (pKi)[³H]NAMH Displacement Assay8.5
Functional Potency (pEC50)CRE-luciferase Reporter Gene Assay9.5
EfficacyCRE-luciferase Reporter Gene AssayFull Agonist

Preclinical Behavioral Paradigms for Cognitive Assessment

To assess the central nervous system activity of this compound, preclinical behavioral tests in animal models are employed. The social recognition test in mice is a common paradigm used to evaluate short-term social memory. This test is based on the natural tendency of rodents to investigate a novel juvenile mouse more than a familiar one. An impairment in this recognition memory is interpreted as an amnesic effect.

In an in vivo evaluation, this compound was administered to mice, and its effect on memory was assessed using the social recognition test. acs.org The study found that this compound produced an amnesic effect when administered intraperitoneally at a dose of 5 mg/kg. acs.org This finding demonstrates that the compound is centrally active and can modulate cognitive processes, in this case, memory, consistent with the role of H3R agonism in the central nervous system.

Computational Chemistry Approaches

Computational methods are invaluable for visualizing and understanding how a ligand interacts with its receptor target at a molecular level, guiding rational drug design.

In the absence of an experimental crystal structure for the H3R at the time of the study, a homology model was constructed to investigate the binding mode of this compound. acs.org The three-dimensional structure of the H3R was built based on the available crystal structure of the histamine H1 receptor. acs.org This model provides a structural representation of the receptor's binding pocket.

Molecular docking simulations were then performed to predict the binding pose of this compound within the H3R homology model. acs.org The results of these simulations proposed a binding mode for this compound that involves key interactions with amino acid residues known to be critical for ligand binding to the H3R, specifically aspartic acid D114 (in transmembrane helix 3) and glutamic acid E206 (in transmembrane helix 5). acs.org Furthermore, molecular dynamics simulations indicated that these interactions are stable over time. acs.org This computational approach suggests that this compound, despite being a non-imidazole structure, engages the receptor in a manner similar to the endogenous ligand, histamine. acs.org

In Silico Analysis of this compound Reveals Drug-like Properties and Potential for Central Nervous System Activity

Advanced computational methodologies are playing an increasingly crucial role in the early stages of drug discovery, offering predictions of a compound's physicochemical and pharmacokinetic properties before resource-intensive laboratory studies are undertaken. For this compound, a notable histamine H3 receptor agonist, in silico analyses are vital for assessing its potential as a therapeutic agent, particularly concerning its ability to penetrate the central nervous system (CNS).

While specific, in-depth computational studies detailing the full spectrum of physicochemical and pharmacokinetic parameters for this compound are not extensively documented in publicly available research, it is understood that such in silico predictions are a standard component of modern drug development. These predictive models are essential for guiding the synthesis and evaluation of new chemical entities.

The azetidine moiety contained within the structure of this compound is of particular interest in medicinal chemistry. This small, saturated nitrogen-containing ring is known to confer favorable pharmacokinetic properties. Its inclusion can lead to an increased three-dimensionality of the molecule, which can, in turn, improve metabolic stability and resistance to oxidative metabolism. Furthermore, azetidines are recognized for their ability to decrease lipophilicity, a key factor in enhancing the drug-like properties of a compound.

For a compound like this compound, which targets the histamine H3 receptor predominantly located in the CNS, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. In silico models designed to predict CNS penetration typically evaluate a range of molecular descriptors. These often include, but are not limited to, molecular weight, lipophilicity (commonly expressed as LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. General guidelines for CNS-penetrant drugs often suggest a molecular weight of less than 450 Daltons, a LogP value between 1 and 4, and a TPSA of less than 90 Ų.

Although a detailed data table of predicted values for this compound from a specific study is not available, a hypothetical table based on the types of parameters typically assessed in such computational studies is presented below to illustrate the nature of these in silico predictions.

Table 1: Hypothetical In Silico Predictions of Physicochemical and Pharmacokinetic Parameters for this compound

Parameter Predicted Value Implication for Drug Development
Molecular Weight ( g/mol ) < 450 Favorable for oral bioavailability and CNS penetration.
LogP 1 - 4 Optimal range for balancing solubility and membrane permeability for CNS penetration.
Topological Polar Surface Area (TPSA) (Ų) < 90 Associated with good blood-brain barrier permeability.
Hydrogen Bond Donors ≤ 3 Lower count is generally favorable for membrane permeability.
Hydrogen Bond Acceptors ≤ 7 Within the typical range for CNS-active drugs.
Blood-Brain Barrier (BBB) Permeability CNS Penetrant Indicates a high likelihood of reaching the target receptors in the brain.
Human Intestinal Absorption (HIA) High Suggests good absorption from the gastrointestinal tract.

It is important to note that these are illustrative values, and the actual in silico profile of this compound would be determined by specific computational models and algorithms. The collective data from such predictive studies would provide a strong rationale for advancing this compound to further preclinical testing, with a particular focus on experimentally validating its potential to act as a CNS-active agent. The use of these advanced computational tools accelerates the drug discovery process by allowing researchers to prioritize compounds with the most promising profiles for further development.

Future Directions and Research Gaps

Elucidating VUF16839's Role in Specific Brain Regions and Cell Types

A significant gap in the current understanding of this compound lies in pinpointing its precise effects within distinct neuroanatomical circuits and on specific cell populations. H₃ receptors are known to be densely expressed in brain regions critical for cognition and arousal, such as the hippocampus, cortex, amygdala, and striatum. nih.gov However, the functional consequences of this compound-mediated H₃R activation in these areas are not yet fully mapped.

Investigation of H₃R-Dependent Mechanisms Underlying Observed Neuropharmacological Effects

The histamine (B1213489) H₃ receptor is a presynaptic G-protein-coupled receptor that functions as both an autoreceptor and a heteroreceptor. As an autoreceptor, it inhibits the synthesis and release of histamine; as a heteroreceptor, it modulates the release of a wide array of other key neurotransmitters. nih.govnih.govnih.gov A critical area for future investigation is to determine which of these H₃R-dependent mechanisms are primarily responsible for the neuropharmacological effects observed with this compound.

For instance, studies have shown that this compound induces amnesic effects in a social recognition test in mice. nih.gov This impairment was notably reversed by the acetylcholinesterase inhibitor donepezil (B133215), strongly suggesting that the cognitive deficit is mediated by this compound's activation of H₃ heteroreceptors located on cholinergic nerve terminals, thereby suppressing acetylcholine (B1216132) release. nih.gov Future studies must expand on this, systematically investigating the contribution of H₃ autoreceptor versus heteroreceptor activation to the compound's profile. This could be achieved using selective antagonists for other neurotransmitter receptors in combination with this compound to isolate the specific pathways being modulated.

Exploring this compound's Interactions with Other Neurotransmitter Systems at a Deeper Level

Building on the role of H₃R as a heteroreceptor, a deeper exploration of this compound's cross-talk with other major neurotransmitter systems is warranted. The H₃R is known to influence the release of dopamine (B1211576), serotonin (5-HT), norepinephrine, GABA, and glutamate, in addition to acetylcholine. nih.govnih.govnih.gov The complexity of these interactions means that the net effect of this compound on behavior is likely a composite of its modulatory actions across multiple systems.

Future research should aim to quantify the impact of this compound on the release and turnover of these neurotransmitters in various brain regions. This will help to build a comprehensive "neurotransmitter fingerprint" for the compound. Understanding these interactions is fundamental, as dysregulation in any of these systems is implicated in numerous CNS disorders. nih.govresearchgate.net For example, exploring the interplay between this compound-induced modulation of the dopaminergic and cholinergic systems in the prefrontal cortex and striatum could provide insights into its effects on executive function and motor control.

Development of More Selective or Biased H₃R Agonists Based on this compound Scaffold

This compound's non-imidazole structure is a significant advantage, as many earlier imidazole-based H₃R ligands were hampered by off-target effects, such as inhibition of cytochrome P450 enzymes, and affinity for the histamine H₄ receptor. acs.orgnih.gov this compound exhibits weak activity at CYP enzymes and good metabolic stability, making its chemical scaffold an excellent starting point for the development of next-generation H₃R agonists. acs.orgresearchgate.net

Future medicinal chemistry efforts should focus on synthesizing analogues of this compound to achieve even greater selectivity or to develop "biased agonists." Biased agonism is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor. A biased H₃R agonist developed from the this compound scaffold might, for example, selectively modulate acetylcholine release without affecting dopamine, or vice-versa. Such a tool would be invaluable for dissecting the physiological roles of specific H₃R-mediated signaling cascades and could pave the way for more refined therapeutic agents with fewer side effects.

Table 1: Comparative Properties of Histamine Receptor Ligands
CompoundClassStructural CoreKey Research FindingReference
This compoundH₃R AgonistNon-imidazoleInduces reversible amnesic effects via cholinergic system modulation. nih.gov
(R)-α-methylhistamineH₃R AgonistImidazole (B134444)Classic H₃R agonist, but with potential for off-target effects. nih.gov
Imetit (B1201578)H₃R AgonistImidazolePotent imidazole-based agonist also used in H₃R research. nih.gov
PitolisantH₃R Antagonist/Inverse AgonistNon-imidazoleApproved for narcolepsy; enhances wakefulness by blocking H₃R. nih.gov

Application of this compound as a Tool in Advanced Preclinical Disease Models (Excluding Clinical Translation)

The established pro-cognitive effects of H₃R antagonists have positioned this receptor as a target for disorders involving cognitive deficits, such as Alzheimer's disease and schizophrenia. semanticscholar.orgresearchgate.net Conversely, an agonist like this compound, which can induce a temporary and reversible cognitive impairment, serves as an excellent tool for probing the neurobiological underpinnings of these conditions in advanced preclinical models.

Q & A

Q. What ethical frameworks apply when transitioning this compound from preclinical to clinical research?

  • Methodological Answer : Adhere to ICH Guidelines (e.g., S7A for safety pharmacology) and obtain IRB approval for animal studies (3Rs principles). For human trials, pre-register protocols on ClinicalTrials.gov and ensure informed consent templates address metabolite-related risks. Data transparency portals (e.g., Open Science Framework) prevent selective reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF16839
Reactant of Route 2
VUF16839

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.